molecular formula C14H13N5O3 B12793369 Pyrimido(4,5-e)-1,2,4-triazine-3,6,8(2H,5H,7H)-trione, 5,7-dimethyl-2-(3-methylphenyl)- CAS No. 65172-74-9

Pyrimido(4,5-e)-1,2,4-triazine-3,6,8(2H,5H,7H)-trione, 5,7-dimethyl-2-(3-methylphenyl)-

Cat. No.: B12793369
CAS No.: 65172-74-9
M. Wt: 299.28 g/mol
InChI Key: COADKVMHGHITFU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic IUPAC name pyrimido(4,5-e)-1,2,4-triazine-3,6,8(2H,5H,7H)-trione, 5,7-dimethyl-2-(3-methylphenyl)- delineates its core structure and substituents. The base system comprises a pyrimidine ring (positions 1–4) fused to a 1,2,4-triazine moiety (positions 5–7), forming a bicyclic framework. The numbering follows priority rules, with the pyrimidine component taking precedence due to its higher Hückel aromaticity.

Table 1: Structural Breakdown of the Compound

Component Description
Core structure Pyrimido[4,5-e]-1,2,4-triazine trione
Substituents - 5,7-dimethyl groups
- 2-(3-methylphenyl) group
Molecular formula C₁₄H₁₄N₆O₃

The trione designation arises from three ketone oxygen atoms at positions 3, 6, and 8. Methyl groups at C5 and C7 enhance steric stability, while the 3-methylphenyl substituent at C2 introduces aromatic π-stacking potential. This compound belongs to the pyrimidotriazine class, characterized by fused six-membered rings containing multiple nitrogen atoms.

Historical Development of Pyrimido-Triazine Heterocycles

The synthesis of pyrimido-triazine derivatives dates to mid-20th-century efforts to explore nitrogen-rich heterocycles. Early work focused on unsubstituted analogs, such as pyrimido[5,4-d]triazine (CAS 254-83-1), first characterized in the 1950s. Advances in the 2000s enabled functionalization at critical positions:

Table 2: Milestones in Pyrimido-Triazine Research

Year Development Reference
1957 Synthesis of 5,7-dimethylpyrimidotriazine via Knoevenagel condensation
2009 Discovery of cytoprotective pyrimido[5,4-e]triazinediones against rotenone
2022 Application of triazine-hydrazine derivatives in covalent organic frameworks

The introduction of methyl and aryl substituents, as seen in the target compound, emerged from medicinal chemistry campaigns optimizing bioavailability and target engagement. Modern techniques like X-ray crystallography and DFT calculations have resolved tautomeric preferences and electronic distributions in these systems.

Significance in Heterocyclic Chemistry Research

Pyrimido-triazines occupy a unique niche due to their dual aromatic systems, which confer:

  • Electronic versatility : The conjugated π-system allows charge delocalization, facilitating interactions with biological targets.
  • Tautomeric flexibility : Prototropic shifts between N3 and N4 enable adaptive hydrogen bonding, critical for enzyme inhibition.
  • Synthetic modularity : Substituents at C2, C5, and C7 can be tailored for applications ranging from kinase inhibition to photoactive materials.

Table 3: Comparative Properties of Pyrimido-Triazines vs. Related Heterocycles

Property Pyrimido-Triazines Purines Triazoles
Nitrogen count 5–6 4 3
Tautomeric forms 3 2 2
π-π stacking capacity High Moderate Low

The 3-methylphenyl group in the target compound exemplifies strategic functionalization, enhancing lipophilicity for membrane penetration in drug design while maintaining planar geometry for solid-state applications. Current research leverages these attributes in developing proteolysis-targeting chimeras (PROTACs) and organic semiconductors.

Properties

CAS No.

65172-74-9

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

5,7-dimethyl-2-(3-methylphenyl)pyrimido[4,5-e][1,2,4]triazine-3,6,8-trione

InChI

InChI=1S/C14H13N5O3/c1-8-5-4-6-9(7-8)19-13(21)15-11-10(16-19)12(20)18(3)14(22)17(11)2/h4-7H,1-3H3

InChI Key

COADKVMHGHITFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N=C3C(=N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Biological Activity

Pyrimido(4,5-e)-1,2,4-triazine-3,6,8(2H,5H,7H)-trione, specifically the 5,7-dimethyl-2-(3-methylphenyl) derivative, is a heterocyclic compound with notable biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C14H13N5O3
  • Molecular Weight : 285.29 g/mol
  • CAS Registry Number : 7146-10-3

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimido derivatives. For instance:

  • A derivative of pyrimido[5,4-e][1,2,4]triazine demonstrated significant antiviral activity against coxsackievirus B with an IC50 value of approximately 22 µM .
  • The compound has shown effectiveness against various viruses including those causing poultry diseases such as Newcastle disease virus and avian influenza .

Cytoprotective Effects

Research indicates that pyrimido derivatives exhibit cytoprotective properties:

  • Compounds derived from pyrimido[5,4-e][1,2,4]triazine have been noted for their ability to protect cells from rotenone-induced toxicity. Lead optimization studies revealed a high CC50/EC50 ratio (92 for one derivative), indicating a favorable therapeutic profile .

Antimicrobial Activity

The antimicrobial properties of related pyrimidine and triazine compounds have been documented:

  • Various studies have indicated that these compounds can inhibit bacterial growth and may serve as potential leads for the development of new antibiotics .

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Pyrimido[5,4-e][1,2,4]triazine derivativeCytoprotective against rotenone toxicity92 (CC50/EC50 ratio)
Pyrimido derivativesAntiviral against coxsackievirus B22 µM
Various pyrimidine derivativesAntimicrobial activityN/A

The mechanisms through which these compounds exert their biological effects are still under investigation. However:

  • Antiviral activity is believed to involve the inhibition of viral replication and interference with viral entry into host cells.
  • Cytoprotective effects may be linked to the modulation of oxidative stress pathways and enhancement of cellular defense mechanisms.

Scientific Research Applications

Pyrimido(4,5-e)-1,2,4-triazine derivatives have shown promise as potential antitumor agents . Research indicates that compounds with similar structural features exhibit significant biological activities. The interactions of this compound with various biological targets are crucial for understanding its mechanisms of action .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways. For instance:

  • Mechanism of Action : It may induce apoptosis in cancer cells by interacting with specific cellular receptors or enzymes.
  • Case Studies : Several studies have documented the synthesis of related triazine derivatives that demonstrate anticancer activity. For example, compounds derived from similar precursors have been tested against various cancer cell lines with promising results.

Antimicrobial Activity

The compound's unique structure may also contribute to antimicrobial properties. Research has indicated that triazine derivatives can disrupt microbial cell membranes or interfere with metabolic pathways .

Agricultural Applications

In agricultural sciences, Pyrimido(4,5-e)-1,2,4-triazine derivatives are being explored as herbicides and fungicides due to their ability to inhibit specific enzymes in plants and fungi.

Herbicidal Activity

Studies have shown that certain triazine compounds can selectively inhibit the growth of weeds while being less harmful to crops. This selectivity is attributed to their ability to target photosynthetic pathways in plants .

Fungicidal Properties

The compound's potential as a fungicide is linked to its ability to disrupt fungal cell wall synthesis or metabolic processes. Field trials are ongoing to evaluate its effectiveness against common agricultural pathogens.

Material Science Applications

In material science, Pyrimido(4,5-e)-1,2,4-triazine derivatives are being investigated for their use in polymer chemistry and as additives in coatings .

Polymer Chemistry

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Its unique chemical structure allows for better cross-linking within polymer chains .

Coatings and Composites

The compound's stability and reactivity make it suitable for use in protective coatings that require resistance to environmental degradation. It can improve the durability of coatings used in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula CAS No. Key Properties/Activities References
Pyrimido[4,5-e]-1,2,4-triazine-3,6,8-trione, 5-methyl- 5-Me C₆H₅N₅O₃ 13924-27-1 Base structure; limited bioactivity data
Pyrimido[4,5-e]-as-triazine-3,6,8-trione, 5,7-dimethyl-, monohydrate 5,7-Me; monohydrate C₇H₉N₅O₄ 7146-10-3 Improved solubility due to hydration
3-Amino-5,7-dimethyl-pyrimido[4,5-e]-1,2,4-triazine-6,8-dione 3-NH₂, 5,7-Me C₇H₈N₆O₂ 5445-11-4 Industrial-grade; potential intermediates
5,7-Dimethyl-3-(methylthio)-pyrimido[4,5-e]-1,2,4-triazine-6,8-dione 5,7-Me; 3-SMe C₈H₁₀N₆O₂S 7271-94-5 Enhanced electron-withdrawing effects
Pyrizinostatin (6-Azapteridine derivative) Complex substitutions C₁₃H₁₆N₆O₅ 146406-84-0 Cytotoxic; mp 158°C; [α]D +79°

Key Differences:

5,7-Dimethyl substitutions may stabilize the heterocyclic core, as seen in monohydrate derivatives with improved crystallinity .

Synthetic Routes: The target compound may be synthesized via 5-nitrosopyrimidine condensation with amino/alkylamino-guanidine (analogous to methods in ). Alternatively, multi-component one-pot reactions (e.g., using vicinal amino-nitrile derivatives) could streamline synthesis .

Biological Activities :

  • Pyrimido-triazines with aryl substituents (e.g., 3-methylphenyl) demonstrate antiviral and antibacterial activities, as observed in 6-azapteridines .
  • Methylthio derivatives (e.g., 7271-94-5) may exhibit distinct reactivity due to sulfur’s electron-withdrawing effects .

Critical Insights:

  • Pharmacological Potential: The 3-methylphenyl group may enhance binding to hydrophobic enzyme pockets, as seen in cytotoxic pyrizinostatin .
  • Synthetic Challenges : Aryl substituents require precise regioselective methods (e.g., azocoupling reactions) to avoid byproducts .

Q & A

Q. What are the optimized synthetic routes for preparing pyrimido[4,5-e]-1,2,4-triazine derivatives, and how does reaction pH influence product purity?

The compound can be synthesized via cyclization of arylhydrazones derived from malonimidamide dihydrochloride. A critical factor is maintaining pH 5–6 during diazonium salt coupling to avoid impurities (e.g., gummy byproducts). Lower pH inhibits azo-coupling, while higher pH reduces purity. Sodium acetate is used for pH adjustment . For 6-azapteridine derivatives, cyclocondensation with 1,1'-carbonyldiimidazole (CDI) is effective, yielding 8-imino-2-arylpyrimido[4,5-e][1,2,4]triazine-3,6-diones .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substitution patterns?

Use a combination of 1^1H NMR, IR spectroscopy, and mass spectrometry. For example, IR bands at 1705–1615 cm1^{-1} confirm carbonyl groups, while 1^1H NMR signals (e.g., δ 3.26–3.45 ppm for N-CH3_3) and molecular ion peaks (e.g., m/z 457 [M+^+]) validate substituents and regiochemistry . X-ray crystallography is recommended for resolving tautomeric ambiguities in hydrazone intermediates .

Advanced Research Questions

Q. What methodologies are employed to assess the compound’s biological activity, and how can contradictory data across studies be resolved?

  • Cytotoxicity assays : Test against cancer cell lines (e.g., MCF7, K-562) using MTT or SRB assays. Evidence shows IC50_{50} values vary with substituents; for example, 5,7-dimethyl-2-(3-methylphenyl) derivatives exhibit moderate activity .
  • Antimicrobial screening : Use agar diffusion or microdilution methods. Contradictions in activity (e.g., antibacterial vs. antifungal) may arise from differences in bacterial/fungal strains or substituent electronic effects. Structure-activity relationship (SAR) studies with fluorine or methyl substitutions can clarify trends .

Q. How does tautomerism in arylhydrazone intermediates affect cyclization efficiency and product distribution?

Azo-hydrazone tautomerism (e.g., in 2-arylhydrazonomalonimidamides) influences cyclization pathways. CDI promotes hydrazone → triazine conversion via nucleophilic attack, favoring 6-azapteridine formation. Tautomer ratios are pH-dependent; acidic conditions stabilize hydrazones, while basic conditions favor azo forms, leading to divergent products .

Q. What strategies improve regioselectivity in 1,3-dipolar cycloaddition reactions involving pyrimido-triazine precursors?

Use nitrile imines generated in situ from hydrazonoyl halides. Regioselectivity is controlled by electronic effects: electron-withdrawing groups (e.g., CF3_3) on the dipolarophile direct cycloaddition to specific positions. For example, reactions with 7-thioxopyrimido[4,5-d]pyrimidines yield triazolo-pyrimidine hybrids with >90% regiochemical purity .

Q. How does fluorine substitution alter pharmacological properties, and what synthetic modifications are required?

Fluorine enhances bioavailability and CDK2 inhibition. Introduce fluorine via nucleophilic displacement (e.g., using KF) on chlorinated precursors or via diazonium salt fluorination. Fluorinated derivatives show improved IC50_{50} values (e.g., 0.8–2.1 µM against CDK2) compared to non-fluorinated analogs .

Methodological Challenges & Data Analysis

Q. What experimental controls are critical when evaluating cytotoxic activity to avoid false positives/negatives?

  • Include positive controls (e.g., doxorubicin for cancer cells) and solvent controls (e.g., DMSO).
  • Pre-treat cells with glutathione inhibitors to mitigate false negatives caused by detoxification pathways .
  • Validate results with dual assays (e.g., MTT + apoptosis markers like Annexin V) .

Q. How can computational modeling predict the compound’s interaction with biological targets like CDK2?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CDK2 (PDB: 1HCL). Focus on hydrogen bonding with Leu83 and hydrophobic interactions with Ile10. MD simulations (100 ns) assess binding stability. Correlate docking scores (e.g., −9.2 kcal/mol) with experimental IC50_{50} values .

Tables of Key Data

Table 1: Cytotoxic Activity of Selected Derivatives

SubstituentsCell Line (IC50_{50}, µM)Reference
5,7-dimethyl-2-(3-methylphenyl)MCF7: 28.4; K-562: 34.7
6-Fluoro-2-(4-Cl-phenyl)CDK2: 0.8

Table 2: Spectral Data for Structural Confirmation

CompoundIR (CO, cm1^{-1})1^1H NMR (δ, ppm)MS (m/z)
5g (C23H19N7O4)1705, 1665, 16153.26 (N-CH3), 7.25–8.0 (ArH)457 [M+]

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